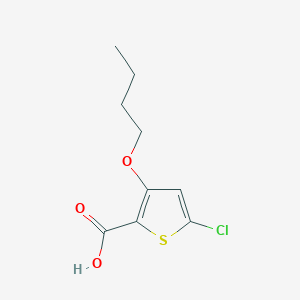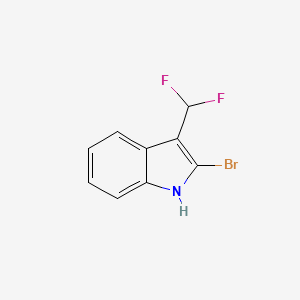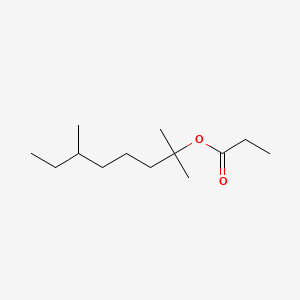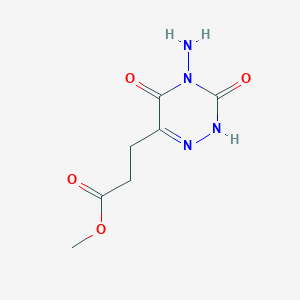
6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 6 and a trifluoropropyl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and 3,3,3-trifluoropropyl bromide.
Cyclization: The o-phenylenediamine undergoes cyclization with a suitable carboxylic acid derivative to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated at the 2-position using 3,3,3-trifluoropropyl bromide under basic conditions to introduce the trifluoropropyl group.
Methylation: Finally, the compound is methylated at the 6-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 6-Methyl-2-(trifluoromethyl)benzimidazole
- 6-Methyl-2-(2,2,2-trifluoroethyl)benzimidazole
- 6-Methyl-2-(3,3,3-trifluoropropyl)quinoline
Uniqueness
6-Methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole is unique due to the presence of the trifluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where these properties can enhance the efficacy and bioavailability of therapeutic agents.
特性
分子式 |
C11H11F3N2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
6-methyl-2-(3,3,3-trifluoropropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H11F3N2/c1-7-2-3-8-9(6-7)16-10(15-8)4-5-11(12,13)14/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChIキー |
PIKSPELCLNHEPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)
![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)







![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)


